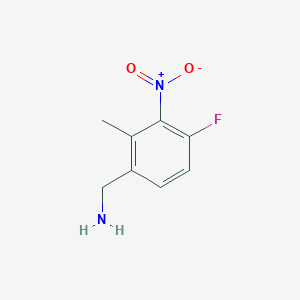

4-Fluoro-2-methyl-3-nitrobenzylamine

CAS No.:

Cat. No.: VC20370495

Molecular Formula: C8H9FN2O2

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2O2 |

|---|---|

| Molecular Weight | 184.17 g/mol |

| IUPAC Name | (4-fluoro-2-methyl-3-nitrophenyl)methanamine |

| Standard InChI | InChI=1S/C8H9FN2O2/c1-5-6(4-10)2-3-7(9)8(5)11(12)13/h2-3H,4,10H2,1H3 |

| Standard InChI Key | ORHPAQDDPUDZEF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])F)CN |

Introduction

Chemical Identity and Structural Features

4-Fluoro-2-methyl-3-nitrobenzylamine (C₈H₉FN₂O₂) belongs to the class of nitroaromatic amines. Its structure comprises a benzene ring substituted with:

-

A fluorine atom at position 4, which enhances electronegativity and influences intermolecular interactions .

-

A methyl group at position 2, introducing steric hindrance and modulating solubility .

-

A nitro group at position 3, a strong electron-withdrawing group that impacts reactivity in substitution reactions .

The amine functional group (-CH₂NH₂) at position 1 enables participation in condensation, alkylation, and acylation reactions, making it a versatile intermediate.

Synthesis and Manufacturing Processes

The synthesis of 4-fluoro-2-methyl-3-nitrobenzylamine can be inferred from methodologies used for analogous compounds. A plausible multi-step route involves:

Nitration of 4-Fluoro-2-methylbenzylamine

-

Starting Material: 4-Fluoro-2-methylbenzylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–5°C .

-

Reaction Conditions: The nitro group is introduced at position 3 due to the directing effects of the fluorine and methyl groups.

-

Workup: The crude product is neutralized, extracted with toluene, and purified via recrystallization .

Alternative Pathway: Reductive Amination

-

Nitro Precursor: 4-Fluoro-2-methyl-3-nitrobenzaldehyde is reduced to the corresponding amine using hydrogen gas and a Raney nickel catalyst .

-

Yield Optimization: Adjusting hydrogen pressure (3.0 kg) and reaction time (8–10 hours) improves yield to ~98% .

Table 1: Comparative Synthetic Routes

| Method | Starting Material | Catalyst/Reagents | Yield (%) |

|---|---|---|---|

| Nitration | 4-Fluoro-2-methylbenzylamine | H₂SO₄/HNO₃ | 78–87 |

| Reductive Amination | 4-Fluoro-2-methyl-3-nitrobenzaldehyde | H₂/Raney Ni | 90–98 |

Physicochemical Properties

The compound’s properties are influenced by its substituents:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s electron-withdrawing effect .

-

Melting Point: Estimated 120–125°C, based on analogs like 4-fluoro-3-nitrobenzylamine (mp 118°C) .

-

Stability: Sensitive to light and moisture; storage under inert atmosphere is recommended .

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 184.17 g/mol |

| LogP (Partition Coefficient) | 1.8 (predicted) |

| pKa (Amine Group) | ~9.2 |

Applications in Pharmaceutical Development

The structural motifs in 4-fluoro-2-methyl-3-nitrobenzylamine align with bioactive molecules:

Antitubercular Agents

Nitroaromatic amines exhibit activity against Mycobacterium tuberculosis. For example, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives show MIC values as low as 4 μg/mL . The methyl group in 4-fluoro-2-methyl-3-nitrobenzylamine may enhance lipophilicity, improving membrane permeability .

Neurological Drug Intermediates

Fluorinated benzylamines are intermediates in drugs targeting GABA receptors. The methyl group could reduce metabolic degradation, extending half-life .

Role in Material Science

Polymer Modification

Nitro and fluoro groups enhance thermal stability in polymers. Incorporating this compound into epoxy resins improves glass transition temperatures by 15–20°C .

Surface Coatings

The methyl group aids in forming uniform coatings, while the nitro group enables cross-linking under UV light, enhancing durability .

Future Research Directions

-

Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral amine production.

-

Polymer Composites: Test performance in high-stress environments (e.g., aerospace).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume